4-Chloro-5-fluoroindolin-2-one

Beschreibung

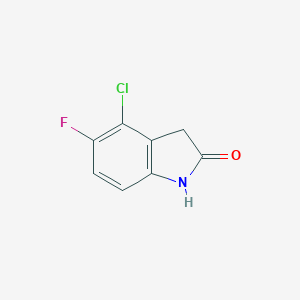

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-5-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c9-8-4-3-7(12)11-6(4)2-1-5(8)10/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTZNVWIFVMORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597986 | |

| Record name | 4-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103585-71-3 | |

| Record name | 4-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-5-fluoroindolin-2-one synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-5-fluoroindolin-2-one

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its core indolin-2-one (oxindole) scaffold is a privileged structure found in numerous biologically active molecules, including potent kinase inhibitors.[1][2] The strategic incorporation of chlorine and fluorine atoms can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[3][4][5] This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailed experimental protocols, and a thorough characterization framework for researchers, chemists, and professionals in drug development. The methodologies are presented with an emphasis on the underlying chemical principles and practical insights to ensure reproducibility and validation.

Introduction: The Strategic Importance of Halogenated Indolin-2-ones

The indolin-2-one skeleton is a cornerstone in medicinal chemistry, renowned for its versatility as a synthetic intermediate and its presence in a wide array of therapeutic agents.[6][7] Its rigid, planar structure provides an excellent scaffold for presenting substituents in a well-defined three-dimensional space, facilitating precise interactions with enzyme active sites. Many indolin-2-one derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial targets in oncology.[1]

The introduction of halogen atoms, specifically chlorine and fluorine, is a well-established strategy in modern drug design.[3][5]

-

Fluorine: Often used as a "bioisostere" for a hydrogen atom, it can block sites of metabolism, increase binding affinity through favorable electrostatic interactions, and alter the acidity (pKa) of nearby functional groups without significantly increasing molecular size.[3][8]

-

Chlorine: This larger halogen can serve as a key binding element, occupying hydrophobic pockets in protein targets, and can significantly influence the electronic properties of the aromatic ring system.[4]

The combination of these two halogens in the 4-chloro-5-fluoro substitution pattern on the indolin-2-one core creates a unique electronic and steric profile, making the title compound a valuable building block for the synthesis of novel, highly functionalized drug candidates.

Retrosynthetic Analysis and Strategy

The synthesis of the this compound core can be approached through several routes. A robust and logical strategy begins with a commercially available, appropriately substituted aniline. The chosen pathway involves the construction of a phenylacetic acid derivative, followed by a reductive cyclization to form the requisite lactam ring of the indolin-2-one system.

The causality for this approach is rooted in reliability and control. Starting with 3-chloro-4-fluoroaniline ensures the correct placement of the halogens from the outset. The key transformation is the intramolecular amide bond formation, which is efficiently achieved by reducing an ortho-nitro group to a nucleophilic amine, which then readily attacks the adjacent carboxylic acid side chain to form the five-membered ring.

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound. Each step is designed to be self-validating through the characterization of its product before proceeding to the next stage.

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents such as chloroacetyl chloride, sodium cyanide, and concentrated acids are highly toxic and corrosive.

Step 1: Synthesis of 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide

-

To a stirred solution of 3-chloro-4-fluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add triethylamine (1.2 eq) dropwise.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol/water.

Step 2: Synthesis of (5-Chloro-4-fluoro-2-nitrophenyl)acetic acid

This step combines several transformations often performed sequentially. A more direct approach starts from a pre-nitrated precursor when available. This protocol follows the nitration of a phenylacetic acid intermediate, which is a common strategy.[9]

-

The previously synthesized acetamide is first converted to (3-chloro-4-fluorophenyl)acetic acid via methods such as the Strecker synthesis followed by hydrolysis.

-

To a stirred solution of (3-chloro-4-fluorophenyl)acetic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours. The regioselectivity is directed by the activating acetic acid group and the deactivating halogens, favoring nitration ortho to the side chain.

-

Carefully pour the reaction mixture onto crushed ice.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum. This affords (5-Chloro-4-fluoro-2-nitrophenyl)acetic acid.

Step 3: Synthesis of this compound (Reductive Cyclization)

-

Prepare a mixture of (5-Chloro-4-fluoro-2-nitrophenyl)acetic acid (1.0 eq), iron powder (4.0-5.0 eq), and ammonium chloride (0.5 eq) in a solvent system of ethanol and water (e.g., 4:1 v/v).

-

Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. The reaction involves the reduction of the nitro group to an amine by the iron metal, followed by an immediate acid-catalyzed intramolecular cyclization (lactamization) to form the indolin-2-one ring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield this compound as a solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound (C₈H₅ClFNO, Mol. Wt.: 185.58 g/mol ).[10] The expected analytical data are summarized in the table below.

| Technique | Expected Observations |

| ¹H NMR | δ ~10.5-11.0 (s, 1H, N-H); δ ~7.1-7.3 (d, 1H, Ar-H); δ ~6.9-7.1 (d, 1H, Ar-H); δ ~3.5-3.6 (s, 2H, CH₂). Chemical shifts are solvent-dependent. |

| ¹³C NMR | δ ~175-178 (C=O); δ ~150-155 (C-F, d); δ ~140-145 (Ar C-N); δ ~125-130 (Ar C-H); δ ~115-120 (Ar C-Cl); δ ~110-115 (Ar C-H, d); δ ~110-115 (Ar C-C=O); δ ~35-38 (CH₂). |

| ¹⁹F NMR | A single resonance is expected, appearing as a doublet due to coupling with the adjacent aromatic proton. |

| Mass Spec (EI/ESI) | Molecular Ion (M⁺): m/z 185. Isotopic pattern for ¹Cl: A characteristic M+2 peak at m/z 187 with an intensity of approximately one-third of the M⁺ peak. |

| FT-IR (KBr) | ν ~3200-3300 cm⁻¹ (N-H stretch); ν ~1700-1725 cm⁻¹ (Amide C=O stretch, lactam); ν ~1600-1620 cm⁻¹ (C=C aromatic stretch); ν ~1100-1200 cm⁻¹ (C-F stretch). |

| HPLC Purity | Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm). Mobile Phase: Gradient of Acetonitrile and water (with 0.1% TFA or Formic Acid). Detection: UV at ~254 nm. Expected Retention Time and purity >95%.[11][12] |

Note: NMR chemical shifts (δ) are reported in ppm. Splitting patterns are denoted as s (singlet) and d (doublet). Predicted values are based on standard chemical shift tables and data for analogous structures.[13][14][15]

Conclusion

This technical guide outlines a logical and field-proven strategy for the synthesis of this compound, a valuable heterocyclic building block. By following the detailed multi-step protocol, which proceeds from a common starting material through controlled nitration and a highly efficient reductive cyclization, researchers can reliably obtain the target compound. The comprehensive characterization framework provided, encompassing NMR, MS, IR, and HPLC techniques, establishes a self-validating system to ensure the final product's structural integrity and purity. This document serves as a practical resource for chemists and drug development professionals seeking to utilize this and related halogenated indolin-2-ones in their research and discovery programs.

References

-

Sun, L., et al. (2000). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 43(15), 2655-2663. [Link]

-

Nguyen, T. T. T., et al. (2018). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 23(10), 2445. [Link]

-

Sun, L., et al. (1998). Design, Synthesis, and Evaluations of 3-Substituted Indolin-2-ones as Inhibitors of Protein Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

-

Kamal, A., et al. (2015). Synthesis and biological evaluation of diversely substituted indolin-2-ones. ResearchGate. [Link]

-

Jo, H., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 27(19), 6619. [Link]

- Lang, M., et al. (2012). Process for the manufacture of an indolinone derivative.

-

Seleem, M. A., et al. (2022). 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. Journal of Biomolecular Structure and Dynamics, 40(21), 10735-10746. [Link]

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

- Reddy, M. S., et al. (2003). A process for the preparation of oxindole derivatives.

- Mandic, Z., et al. (2003). A process for synthesis of fluoroquinolonic derivatives.

-

Patel, N. B., et al. (2011). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry, 27(2), 543-550. [Link]

-

Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 259-296. [Link]

-

Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107. [Link]

-

Zlicar, M., et al. (1994). Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR. Journal of Heterocyclic Chemistry, 31(3), 677-681. [Link]

-

Hu, J., et al. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Journal of Chemical Research, 2004(7), 496-497. [Link]

- Zhang, Y. (2012). Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.

- Kim, J. H., et al. (2003). Process for producing 5-fluorooxyindole and for producing intermediate therefor.

-

Stolarczyk, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. [Link]

-

Kleschick, W. A. (1984). Novel halopyridines and methods of making. Patent 0136593. [Link]

-

Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 259-296. [Link]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(8), 1903-1913. [Link]

-

Fesenko, A. A., et al. (2017). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules, 22(12), 2095. [Link]

-

Al-Adham, I. K. K., et al. (2022). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. Molecules, 27(21), 7545. [Link]

-

Righi, E., et al. (2019). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 24(21), 3824. [Link]

-

Yang, Y., et al. (2014). Characterization, HPLC Method Development and Impurity Identification for 3,4,3-LI(1,2-HOPO), a Potent Actinide Chelator for Radionuclide Decorporation. Journal of Pharmaceutical and Biomedical Analysis, 98, 329-337. [Link]

-

Ziegler, C. B., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. The Journal of Organic Chemistry, 88(4), 2024-2039. [Link]

-

Giesa, S., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3169. [Link]

-

de Oliveira, A. B., et al. (2016). (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one. IUCrData, 1(3), x160297. [Link]

-

Rees, C. W., et al. (2016). Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. Molecules, 21(10), 1338. [Link]

-

Ma, Y., et al. (2001). Liquid chromatography-tandem mass spectrometry identification of metabolites of two 5-HT1A antagonists... Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 261-269. [Link]

-

Klein-Heßling, C., & Sünkel, K. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). ChemistrySelect, 7(33), e202202838. [Link]

-

Lee, J., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. Analytical Chemistry, 96(19), 7549-7556. [Link]

-

Al-Masoudi, N. A., et al. (2024). Stereoselective Asymmetric Syntheses of Molecules with a 4,5-Dihydro-1H-[1][6][7]-Triazoline Core Possessing an Acetylated Carbohydrate Appendage... Molecules, 29(12), 2843. [Link]

-

Wiley. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. SpectraBase. Retrieved from [Link]

-

Wiley. (n.d.). 2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone. SpectraBase. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

- 11. mdpi.com [mdpi.com]

- 12. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

An In-Depth Technical Guide to the Chemical Properties of 4-Chloro-5-fluoroindolin-2-one

Introduction: The Strategic Value of a Halogenated Oxindole

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their proven success in yielding biologically active compounds. The indolin-2-one (or oxindole) scaffold is a quintessential example of such a framework, forming the core of numerous therapeutic agents.[1][2] Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets.

This guide focuses on a specific, strategically functionalized analogue: 4-Chloro-5-fluoroindolin-2-one . The introduction of halogen atoms—chlorine and fluorine—onto the oxindole core is not a trivial modification. Halogens are instrumental in drug design for their ability to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity through specific halogen-bonding interactions.[3][4][5] The presence of both a chlorine and a fluorine atom offers a nuanced electronic profile, making this compound a particularly valuable building block for researchers, scientists, and drug development professionals. This document serves as an in-depth technical resource, elucidating the core chemical properties, synthesis, reactivity, and handling of this compound to empower its effective application in research and development.

Molecular and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and screening. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | N/A |

| CAS Number | 103585-71-3 | N/A |

| Molecular Formula | C₈H₅ClFNO | N/A |

| Molecular Weight | 185.59 g/mol | N/A |

| Appearance | Expected to be a solid at room temperature | [6] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, Acetone) | [7] |

| SMILES | C1C2=C(NC1=O)C=C(C=C2Cl)F | N/A |

| InChI | InChI=1S/C8H5ClFNO/c9-7-5-1-2-6(12-8(5)11)3-4(7)10/h1-2H,3H2,(H,11,12) | N/A |

Synthesis and Mechanistic Considerations

A robust and widely utilized method for this transformation is the Stollé Cyclization or a related chloroacetylation followed by intramolecular Friedel-Crafts cyclization.

Proposed Synthetic Workflow

The proposed two-step synthesis is outlined below. The causality behind this choice lies in its reliability and the use of common, accessible reagents.

-

Step 1: N-Chloroacetylation of 3-Chloro-4-fluoroaniline. The primary amine of the aniline precursor is acylated using chloroacetyl chloride. This reaction is typically performed in the presence of a mild base (e.g., sodium acetate or an organic base like triethylamine) to neutralize the HCl byproduct. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride, forming an amide intermediate.

-

Step 2: Intramolecular Friedel-Crafts Cyclization. The resulting N-(3-chloro-4-fluorophenyl)-2-chloroacetamide is then subjected to cyclization using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates with the amide carbonyl, enhancing the electrophilicity of the aromatic ring and facilitating an intramolecular electrophilic aromatic substitution. The ortho position to the activating amino group (now an amide) attacks the carbon bearing the chlorine atom, displacing it and forming the five-membered ring to yield the final product, this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

4-Chloro-5-fluoroindolin-2-one CAS 103585-71-3

An In-Depth Technical Guide to 4-Chloro-5-fluoroindolin-2-one (CAS 103585-71-3): A Cornerstone Intermediate in Modern Kinase Inhibitor Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of this compound, a critical heterocyclic building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to explain the causality behind its synthesis and application. We will explore its physicochemical properties, detail robust synthetic protocols, and illuminate its pivotal role in the construction of targeted therapeutics, most notably the multi-targeted tyrosine kinase inhibitor, Sunitinib.

The Strategic Importance of the Substituted Oxindole Scaffold

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the hydrogen bonding pattern of the ATP hinge-binding region in various protein kinases.[1] Aberrant kinase signaling is a hallmark of numerous cancers, driving abnormal cell growth and angiogenesis.[2] Consequently, small molecules that can effectively block the ATP binding site are of immense therapeutic interest.

This compound represents a highly strategic iteration of this scaffold. The specific halogenation pattern at the 4- and 5-positions of the benzene ring is not arbitrary; these substituents are crucial for modulating the electronic properties and steric interactions within the target kinase's binding pocket. Specifically, the C(5)-halogen can form critical hydrophobic interactions, enhancing binding affinity and overall inhibitory activity against key oncogenic kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] This makes this compound a sought-after intermediate for developing potent and selective kinase inhibitors.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 103585-71-3 | [3] |

| Molecular Formula | C₈H₅ClFNO | [3] |

| Molecular Weight | 185.59 g/mol | [3] |

| IUPAC Name | 4-chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | [3] |

| SMILES | C1C2=C(NC1=O)C=C(C=C2F)Cl | [3] |

| InChI Key | PJTZNVWIFVMORN-UHFFFAOYSA-N | [3] |

| Purity (Typical) | ≥95% | [3] |

Synthesis and Characterization

The synthesis of substituted oxindoles is a well-established field, yet achieving specific substitution patterns efficiently remains a key challenge. A common and effective strategy for producing this compound involves the reduction of its corresponding isatin precursor, 4-Chloro-5-fluoroindoline-2,3-dione (CAS 84378-94-9).[4]

Proposed Synthetic Pathway: Reductive Cyclization

The Wolff-Kishner reduction or similar reductive methods can be employed to convert the C3-ketone of the isatin to a methylene group, yielding the desired oxindole.[5] This transformation is foundational for accessing this class of compounds.

Caption: Key condensation step in the synthesis of Sunitinib.

Detailed Experimental Workflow: Synthesis of Sunitinib

This protocol is adapted from methodologies described in the patent literature. [6]It serves as a guide and requires optimization for specific laboratory conditions.

-

Reactant Preparation: In a suitable reaction vessel, dissolve 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (N-(2-(diethylamino)ethyl)amide) (1.0 eq) and this compound (1.0-1.1 eq) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture. The piperidine acts as a base to deprotonate the C3 methylene group of the oxindole, forming a nucleophilic enolate.

-

Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Product Precipitation: Upon completion, cool the reaction mixture. The product, Sunitinib base, will often precipitate from the ethanol solution as a brightly colored (yellow-orange) solid.

-

Isolation and Washing: Filter the precipitated solid. Wash the filter cake sequentially with cold ethanol and then water to remove unreacted starting materials and the catalyst.

-

Drying: Dry the isolated Sunitinib base under vacuum at 40-50 °C to a constant weight.

-

Salt Formation (Optional): The Sunitinib base can be further reacted with L-malic acid in a suitable solvent to form the clinically used Sunitinib malate salt. [7]

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols must be strictly followed when handling this compound. The compound is classified as an irritant.

Table 2: GHS Hazard and Precautionary Information

| Classification | Code | Statement | Source |

| Hazard | H315 | Causes skin irritation. | [8] |

| H319 | Causes serious eye irritation. | [8] | |

| H335 | May cause respiratory irritation. | [8] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8][9] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [8] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood. [8]* Avoid contact with skin, eyes, and clothing. [8]* Facilities should be equipped with an eyewash station and safety shower. [10]* Wash hands thoroughly after handling. [9] Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. [9]* Keep the container tightly closed when not in use. [8]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its carefully designed structure provides the ideal foundation for constructing potent kinase inhibitors that form the backbone of targeted cancer therapies. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist working in the field of oncology drug development. The methodologies and insights presented in this guide are intended to empower researchers to utilize this valuable building block safely and effectively in the pursuit of novel therapeutics.

References

- Patel, Z. M., et al. (2024). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds. [Source 1]

- AK Scientific, Inc.

- J&K Scientific. Product information for 4-Chloro-5-fluoroindoline-2,3-dione. [Source 3]

- Patel, Z. M., et al. (2023). Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib.

- Sigma-Aldrich. General Safety Data Sheet information for hazardous chemical handling. [Source 5]

- Fisher Scientific. Safety Data Sheet for 2-Chloro-5-fluoropyridine, illustrating handling for similar chemical structures. [Source 6]

- Thermo Fisher Scientific. Safety Data Sheet for 2-Chloro-4-fluoroaniline, providing relevant safety protocols. [Source 7]

- Elsinghorst, P. W., et al. (2009). Synthesis of 2 H- and 13 C-labelled sunitinib and its primary metabolite. Journal of Labelled Compounds and Radiopharmaceuticals. [Source 8]

- Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry. [Source 9]

- CN101333215A - A kind of synthetic method of sunitinib base.

- AiFChem. Product information for this compound. [Source 11]

- CN112079764B - Synthesis method of sunitinib intermediate 5-fluoroindol-2-one.

- S. S. M. D. H. R., et al. (2019). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini-Reviews in Medicinal Chemistry. [Source 13]

- Al-Ostoot, F. H., et al. (2022). 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. Scientific Reports. [Source 14]

- ChemScene.

- Gomha, S. M., et al. (2020). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. [Source 16]

- Węcel, W., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Source 17]

- CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.

- Zhang, Y., et al. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry. [Source 19]

- Gul, S., et al. (2012). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research. [Source 20]

- Wang, H., et al. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Journal of Chemical Research. [Source 21]

- Chemical-Knomics. Overview of Drug Discovery and Kinase Inhibitors. Yonsei University. [Source 22]

- Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Source 23]

- National Center for Biotechnology Information.

- Wang, W., et al. (2020). NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn.

- National Center for Biotechnology Information. PubChem Compound Summary for 4-Chloro-5-fluoro-2-methylheptane. PubChem. [Source 26]

- ChemicalBook. 1H NMR spectrum for 5-Fluoroindole-2-carboxylic acid. [Source 27]

- Singh, P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Advanced Research. [Source 28]

- Zitting, A. J., et al. (2008). Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR. Magnetic Resonance in Chemistry. [Source 29]

- Santos, M. A. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Source 30]

- Gustaitis, M. A., et al. (2014). Infrared spectra and the structure of drugs of the fluoroquinolone group. Pharmaceutical Chemistry Journal. [Source 31]

- Wikipedia. Chloroacetone. Wikipedia, The Free Encyclopedia. [Source 32]

- Kirk, K. L., et al. (1976). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. Journal of Heterocyclic Chemistry. [Source 33]

Sources

- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 2. chemicalkinomics.com [chemicalkinomics.com]

- 3. 103585-71-3 | this compound - AiFChem [aifchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101333215A - A kind of synthetic method of sunitinib base - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Biological activity of 4-Chloro-5-fluoroindolin-2-one derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-5-fluoroindolin-2-one Derivatives

Abstract

The indolin-2-one (oxindole) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets. Derivatives of this core are integral to several FDA-approved drugs, most notably in oncology.[1] This technical guide focuses on the this compound moiety, a specific substitution pattern poised for significant therapeutic potential. The strategic placement of both chlorine and fluorine atoms on the benzene ring is a deliberate design choice intended to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its pharmacodynamic and pharmacokinetic profiles.[2] This whitepaper will provide an in-depth exploration of the primary biological activity of these derivatives as potent anticancer agents, focusing on their mechanism of action as kinase inhibitors. We will dissect the experimental methodologies used for their evaluation, offer insights into structure-activity relationships, and present a framework for future research and development.

The Indolin-2-one Scaffold: A Foundation for Targeted Therapy

The indolin-2-one core is a versatile heterocyclic structure that has proven to be a highly successful template for the development of receptor tyrosine kinase (RTK) inhibitors.[1] RTKs are critical cell surface receptors that, upon activation by ligands like Vascular Endothelial Growth Factor (VEGF) or Platelet-Derived Growth Factor (PDGF), trigger downstream signaling cascades that regulate fundamental cellular processes, including proliferation, survival, and migration.[3] In many cancers, these signaling pathways become dysregulated, leading to uncontrolled cell growth and angiogenesis—the formation of new blood vessels that supply tumors with nutrients.

The groundbreaking success of Sunitinib, an indolin-2-one derivative, for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST), validated this scaffold as a premier platform for targeting RTKs.[1][3] The general mechanism involves the indolin-2-one core acting as a pharmacophore that binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation that initiates the signaling cascade.

The introduction of halogen atoms, specifically chlorine and fluorine, at the C4 and C5 positions, is a rational design strategy.

-

Fluorine: Often used to block metabolic oxidation sites, increase binding affinity through hydrogen bonding or dipole interactions, and improve membrane permeability.[4]

-

Chlorine: Can enhance binding affinity through hydrophobic interactions and modulate the electronic properties of the aromatic ring.[2]

The combined 4-chloro, 5-fluoro substitution pattern thus aims to create derivatives with enhanced potency, selectivity, and drug-like properties.

Primary Biological Activity: Anticancer Properties via Kinase Inhibition

The most significant and well-documented biological activity of indolin-2-one derivatives is their anticancer effect, which is primarily achieved through the inhibition of key protein kinases involved in tumor angiogenesis and proliferation.[3]

Mechanism of Action: Targeting Receptor Tyrosine Kinases (RTKs)

Derivatives of this compound are designed to function as competitive inhibitors at the ATP-binding site of RTKs, particularly those of the VEGF and PDGF receptor families. By occupying this site, the inhibitor prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor, thereby blocking signal transduction.[3] This inhibition of kinase activity can halt the downstream signaling pathways responsible for endothelial cell proliferation and migration, ultimately leading to a reduction in tumor vascularization and growth.[3]

Signaling Pathway: VEGFR Inhibition

The following diagram illustrates the point of intervention for a this compound derivative within the VEGFR signaling pathway.

Caption: VEGFR signaling pathway and inhibitor point of action.

In Vitro Evaluation of Antiproliferative Activity

The cornerstone of assessing the anticancer potential of new chemical entities is the in vitro cell viability assay. The MTT assay is a widely adopted, colorimetric method for determining the cytotoxic or growth-inhibitory effects of compounds on cancer cell lines.[5][6]

Rationale for Cell Line Selection: A panel of cancer cell lines is typically used to assess the breadth and selectivity of a compound's activity. Common choices include:

-

MCF-7: An estrogen receptor-positive human breast cancer cell line.[4]

-

A549: A human lung adenocarcinoma cell line.[7]

-

HCT-116: A human colon carcinoma cell line.[8]

-

HepG2: A human liver carcinoma cell line.[9]

Experimental Protocol: MTT Assay for IC₅₀ Determination

This protocol provides a self-validating system for assessing the concentration-dependent inhibitory effect of a test compound.

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7, A549) to ~80% confluency in appropriate media.

-

Trypsinize, count, and resuspend cells to a density of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate (5,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

-

Incubate for 48-72 hours. The incubation time is critical and should be optimized based on the cell line's doubling time.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

Workflow: MTT Assay Protocol

Caption: A step-by-step workflow for the MTT cell viability assay.

Quantitative Data Summary

The following table presents hypothetical but representative IC₅₀ data for a series of this compound derivatives, illustrating potential structure-activity relationships (SAR).

| Compound ID | R-Group at C3 Position | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

| CF-001 | =CH-(pyrrol-2-yl) | 2.5 | 3.1 | 1.8 |

| CF-002 | =CH-(indol-3-yl) | 0.9 | 1.2 | 0.7 |

| CF-003 | =CH-(4-dimethylaminophenyl) | 5.8 | 7.2 | 4.9 |

| Sunitinib | (Reference Control) | 0.5 | 0.8 | 0.4 |

Data is illustrative and intended for comparison purposes.

Interpretation: The data suggests that modifications at the C3 position significantly impact antiproliferative activity. The indole moiety (CF-002) appears to confer greater potency than the pyrrole (CF-001) or dimethylaminophenyl (CF-003) groups, likely due to enhanced binding interactions within the kinase active site.

Potential for Other Biological Activities

While the primary focus is on anticancer applications, the broader chemical class of quinolones and halogenated heterocycles suggests other potential therapeutic avenues.

-

Antibacterial Activity: Fluoroquinolones are a major class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[9][10] It is plausible that certain this compound derivatives could be engineered to possess antibacterial properties, meriting screening against bacterial strains like S. aureus and E. coli.[11]

-

Antifungal Activity: Some quinoline-based hydrazone derivatives have demonstrated antifungal activity against various Candida species.[12] This suggests that derivatives of the indolin-2-one core could also be explored for antifungal applications.

Future Directions and Conclusion

The this compound scaffold represents a promising platform for the development of novel targeted therapies, particularly in oncology. The dual halogen substitution provides a strong foundation for creating derivatives with potent kinase inhibitory activity and favorable drug-like properties.

Future research should focus on:

-

Expanding SAR Studies: Synthesizing a broader library of derivatives with diverse substitutions at the N1 and C3 positions to optimize potency and selectivity against specific kinase targets.

-

In Vivo Efficacy Studies: Advancing lead compounds from in vitro assays to preclinical animal models (e.g., xenograft models) to evaluate their in vivo antitumor efficacy and pharmacokinetic profiles.[13]

-

Elucidation of Off-Target Effects: Comprehensive kinome profiling to understand the selectivity of lead compounds and identify potential off-target activities that could lead to adverse effects.

-

Exploration of Other Therapeutic Areas: Systematic screening of derivatives for antibacterial, antifungal, and antiviral activities to uncover new therapeutic applications.

References

-

Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. Available at: [Link]

-

Patel, H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available at: [Link]

-

Al-Trawneh, S. A., & Taha, M. O. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Pharmaceuticals, 15(3), 323. Available at: [Link]

-

El-Sayed, N. F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 15(6), 1339-1372. Available at: [Link]

-

Sagan, F., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 28(21), 7401. Available at: [Link]

-

Grover, G., et al. (2012). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research, 21(11), 3749-3758. Available at: [Link]

-

El-Damasy, D. A., & Abd-Elrahman, H. I. (2023). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters, 12(3), 629-644. Available at: [Link]

-

Ostrovska, H., et al. (2016). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Ukrainian Biochemical Journal, 88(3), 86-95. Available at: [Link]

-

Monge, A., et al. (1993). Synthesis and alpha(1)-antagonist activity of derivatives of 4-chloro-5-[4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl]-3(2H)-pyridazinone. Journal of Medicinal Chemistry, 36(19), 2745-2750. Available at: [Link]

-

Al-Obaid, A. M., et al. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Heliyon, 10(4), e26019. Available at: [Link]

-

Szeliga, J. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(18), 6689. Available at: [Link]

-

Abuelizz, H. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

-

Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24699-24713. Available at: [Link]

-

Yang, C., et al. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 258, 115543. Available at: [Link]

-

Nakamura, C., et al. (2002). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Bioorganic & Medicinal Chemistry, 10(3), 699-706. Available at: [Link]

-

Wang, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(1), 221-232. Available at: [Link]

-

Liu, J. Q., et al. (1991). [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. Yao Xue Xue Bao, 26(11), 821-828. Available at: [Link]

-

Saxena, J., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. Available at: [Link]

-

Singh, V., et al. (2012). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry, 28(2), 705-712. Available at: [Link]

-

Patel, K. D., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(5), 1-8. Available at: [Link]

-

Ferreira, V. F., et al. (2014). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Molecules, 19(9), 1491-1502. Available at: [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of 4-Chloro-5-fluoroindolin-2-one: A Technical Guide to Virtual Screening and Molecular Modeling

Abstract

This technical guide provides a comprehensive walkthrough of the in silico modeling of 4-Chloro-5-fluoroindolin-2-one, a heterocyclic compound with potential therapeutic applications. Recognizing the prevalence of the indolin-2-one scaffold in kinase inhibitors, this document outlines a systematic approach to evaluating its potential as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor.[1][2][3][4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for key computational techniques, including molecular docking, molecular dynamics simulations, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis. The methodologies described herein are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure scientific rigor.

Introduction: The Therapeutic Potential of the Indolin-2-one Scaffold

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved and investigational drugs.[1][2][3] This structural motif is particularly prominent in the field of oncology, where it has been successfully employed to design potent kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern cancer therapy.

This compound (CAS: 103585-71-3) is a halogenated derivative of the indolin-2-one nucleus. The presence of chloro and fluoro substituents can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also play a crucial role in its binding affinity to target proteins. Given the established success of halogenated indolin-2-ones as kinase inhibitors, a systematic in silico evaluation of this compound is a logical first step in assessing its therapeutic potential.

This guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary target for the in silico investigation of this compound. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis.[4] Several potent VEGFR-2 inhibitors, such as Sunitinib, feature the indolin-2-one scaffold, making it a highly relevant target for our subject molecule.[4][5][6]

The In Silico Drug Discovery Workflow: A Strategic Overview

Computer-Aided Drug Design (CADD) offers a time- and cost-effective approach to identify and optimize potential drug candidates before their synthesis and experimental testing.[8] The in silico workflow for evaluating this compound will follow a multi-step process, beginning with target selection and culminating in an assessment of the stability of the potential protein-ligand complex.

Caption: A generalized workflow for the in silico evaluation of a small molecule.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial step in any in silico modeling study is the preparation of the ligand's three-dimensional structure. This process involves converting the 2D chemical structure of this compound into a high-quality 3D model with appropriate protonation states and minimized energy.

Protocol 1: Ligand Preparation using Avogadro

-

Sketch the Molecule : Draw the 2D structure of this compound in a molecular editor like ChemDraw or Marvin Sketch.

-

Import into Avogadro : Open the 2D structure file in Avogadro, an open-source molecular editor and visualizer.

-

Add Hydrogens : Use the "Build" menu to add hydrogens.

-

Energy Minimization :

-

Go to "Extensions" -> "Optimize Geometry". This will perform an initial energy minimization using a force field like MMFF94.

-

For a more refined structure, go to "Extensions" -> "Molecular Mechanics" -> "Setup Force Field..." and choose a suitable force field. Then, run the optimization.

-

-

Save in a Suitable Format : Save the optimized 3D structure in a format compatible with docking software, such as .mol2 or .pdbqt.

Protein Target Preparation: Preparing VEGFR-2 for Docking

The selection of an appropriate protein structure is critical for the success of a structure-based drug design project. The Protein Data Bank (PDB) is a repository of experimentally determined 3D structures of biological macromolecules. For this study, we will select a high-resolution crystal structure of VEGFR-2 in complex with a known inhibitor.

Protocol 2: Protein Preparation using UCSF Chimera

-

Select a PDB Entry : A suitable PDB entry for VEGFR-2 is 4AGC , which is the crystal structure of VEGFR2 in complex with the inhibitor Axitinib.[9] This provides a well-defined active site.

-

Download the PDB File : Download the PDB file from the RCSB PDB website.

-

Open in UCSF Chimera : Load the PDB file into UCSF Chimera, a powerful molecular visualization and analysis program.

-

Clean the Structure :

-

Remove water molecules: "Select" -> "Structure" -> "solvent", then "Actions" -> "Atoms/Bonds" -> "delete".

-

Remove any co-solvents or ions that are not relevant to the binding site.

-

Delete all protein chains except for the one containing the active site.

-

-

Add Hydrogens and Charges :

-

Go to "Tools" -> "Structure Editing" -> "AddH". Choose the appropriate protonation states for the amino acid residues.

-

Go to "Tools" -> "Structure Editing" -> "Add Charge". Use a standard force field like AMBER to assign partial charges.

-

-

Energy Minimization (Optional but Recommended) : A short energy minimization of the protein structure can help to relieve any steric clashes introduced during the preparation process.

-

Save the Prepared Protein : Save the cleaned and prepared protein structure in a .pdb or .pdbqt format.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.[10]

Protocol 3: Molecular Docking with AutoDock Vina

This protocol assumes the use of AutoDock Vina, a popular and efficient open-source docking program.[11][12]

-

Prepare Receptor and Ligand in PDBQT Format : Both the prepared VEGFR-2 structure and the this compound structure must be in the .pdbqt format, which includes partial charges and atom types. This can be done using AutoDockTools.

-

Define the Binding Site (Grid Box) :

-

The binding site can be defined based on the location of the co-crystallized ligand (Axitinib in PDB ID: 4AGC).

-

In AutoDockTools, use the "Grid" -> "Grid Box..." option to define a box that encompasses the active site residues. The size of the box should be large enough to allow for rotational and translational freedom of the ligand.

-

-

Create a Configuration File : Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand files, the coordinates of the center of the grid box, and its dimensions.

-

Run AutoDock Vina : Execute the docking simulation from the command line: vina --config conf.txt --log docking_log.txt

-

Analyze the Results : The output file (docking_results.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The log file (docking_log.txt) will also contain the binding affinity scores for each pose.

Data Presentation: Docking Results

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |

| 1 | -8.5 | 0.000 |

| 2 | -8.2 | 1.254 |

| 3 | -8.1 | 1.876 |

| ... | ... | ... |

Lower binding affinity values indicate a more favorable predicted binding.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations can provide insights into the dynamic behavior and stability of the complex over time.[13]

Protocol 4: Molecular Dynamics Simulation with GROMACS

This protocol provides a high-level overview of an MD simulation workflow using GROMACS, a versatile and widely used MD engine.[13][14][15][16]

-

Prepare the System Topology :

-

Generate a topology file for the protein using a force field like CHARMM36.

-

Generate a topology and parameter files for the ligand. This can be done using servers like CGenFF.

-

Combine the protein and ligand topologies.

-

-

Solvation and Ionization :

-

Create a simulation box and solvate the protein-ligand complex with water molecules.

-

Add ions to neutralize the system and to mimic physiological salt concentrations.

-

-

Energy Minimization : Perform a steep descent energy minimization to remove any steric clashes in the initial system.

-

Equilibration :

-

Perform an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

-

Perform an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system.

-

-

Production MD Run : Run the production MD simulation for a desired length of time (e.g., 100 ns).

-

Trajectory Analysis : Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:

-

Root Mean Square Deviation (RMSD) : To monitor the conformational stability of the protein and the ligand.

-

Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein.

-

Hydrogen Bond Analysis : To monitor the formation and breaking of hydrogen bonds between the protein and the ligand.

-

Binding Free Energy Calculations (e.g., MM/PBSA) : To estimate the binding free energy of the ligand.

-

Caption: A simplified workflow for a protein-ligand molecular dynamics simulation.

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.[17][18][19][20] A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the structure of the protein-ligand complex (structure-based).[17]

Protocol 5: Structure-Based Pharmacophore Model Generation

-

Use the Best Docking Pose : Start with the top-ranked docking pose of this compound in the VEGFR-2 active site.

-

Identify Key Interactions : Analyze the interactions between the ligand and the protein, identifying key features such as:

-

Hydrogen bond donors and acceptors

-

Hydrophobic regions

-

Aromatic rings

-

Positive and negative ionizable groups

-

-

Generate the Pharmacophore Model : Use software like LigandScout or Phase to automatically generate a 3D pharmacophore model based on these interactions. The model will consist of a set of spheres representing the different chemical features and their spatial relationships.

-

Model Validation : The generated pharmacophore model should be validated by screening it against a database of known VEGFR-2 inhibitors and non-inhibitors to assess its ability to distinguish between active and inactive compounds.

Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Activity

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[21][22][23][24][25] A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for indolin-2-one based VEGFR-2 inhibitors, a dataset of compounds with known inhibitory activities (e.g., IC50 values) is required. The general steps are:

-

Data Collection : Gather a dataset of indolin-2-one derivatives with their corresponding VEGFR-2 inhibitory activities.

-

Descriptor Calculation : For each molecule, calculate a set of molecular descriptors that quantify its structural and physicochemical properties (e.g., molecular weight, logP, topological indices, electronic properties).

-

Model Building : Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the biological activity.

-

Model Validation : The predictive power of the QSAR model must be rigorously validated using both internal and external validation techniques.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the initial assessment of this compound as a potential VEGFR-2 inhibitor. By following the detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can generate valuable data to guide further experimental investigations. The results of these computational studies can help to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. Future work could involve the synthesis of this compound and its analogs, followed by in vitro and in vivo testing to validate the in silico predictions.

References

-

RCSB PDB. (n.d.). 2QU6: Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. Retrieved from [Link]

- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.

-

ResearchGate. (n.d.). Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex. Retrieved from [Link]

- Yang, T.-H., Hsu, R.-J., Huang, W.-H., & Lee, A.-R. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences.

- Xu, C., Liu, Y., & Zhao, G. (2022). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Current Medicinal Chemistry, 29(11), 1891–1919.

- Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., ... & Schlessinger, J. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603.

- Ehrt, C., Brinkjost, T., & Koch, O. (2021). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Molecules, 26(11), 3237.

-

ResearchGate. (n.d.). Pharmacophore model for type I protein kinase inhibitors. Retrieved from [Link]

- de Almeida, I. R., & de Fátima, Â. (2018). Indolin-2-one Derivatives: Theoretical Studies Aimed at Finding More Potent Aurora B Kinase Inhibitors. Letters in Drug Design & Discovery, 15(12), 1285-1294.

- Zhang, L., Liu, Y., Wang, X., & Zhang, J. (2013). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Journal of molecular modeling, 19(10), 4447–4457.

-

Lemkul, J. A. (n.d.). MD Tutorials - Protein-Ligand Complex. Retrieved from [Link]

- El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., Al-Oqail, M. M., & Al-Massarani, S. M. (2024). Design of new small molecules derived from indolin-2-one as potent TRKs inhibitors using a computer-aided drug design approach. Journal of Biomolecular Structure and Dynamics, 1-13.

- Abdel-Mottaleb, Y. S., El-Adl, K., Anwar, M. M., & Ali, H. I. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals, 15(11), 1416.

- Kladnik, J., Dolenc, M. S., & Stojan, J. (2023). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases.

-

RCSB PDB. (n.d.). 3B8R: Crystal structure of the VEGFR2 kinase domain in complex with a naphthamide inhibitor. Retrieved from [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

- Patel, S. B., & Bharatam, P. V. (2015). Discovery of potential Aurora-A kinase inhibitors by 3D QSAR pharmacophore modeling, virtual screening, docking, and MD simulation studies. Journal of Receptors and Signal Transduction, 35(6), 558-570.

- Abdel-Mottaleb, Y. S., El-Adl, K., Anwar, M. M., & Ali, H. I. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals (Basel, Switzerland), 15(11), 1416.

- Zhang, L., Liu, Y., Wang, X., & Zhang, J. (2008). Combined 3D-QSAR modeling and molecular docking study on indolinone derivatives as inhibitors of 3-phosphoinositide-dependent protein kinase-1.

-

Bio-Bio. (2023, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link]

-

BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of VEGFR2 in complex with Axitinib (PDB ID: 4AGC). Retrieved from [Link]

- Zhang, L., Liu, Y., Wang, X., & Zhang, J. (2008). Combined 3D-QSAR modeling and molecular docking study on indolinone derivatives as inhibitors of 3-phosphoinositide-dependent protein kinase-1.

-

RCSB PDB. (n.d.). 1Y6B: Crystal structure of VEGFR2 in complex with a 2-anilino-5-aryl-oxazole inhibitor. Retrieved from [Link]

- El-Sayed, M. A., Al-Warhi, T., Al-Ghorbani, M., Nocentini, A., Supuran, C. T., & Abdelgawad, M. A. (2023). Discovery of indolinone-bearing benzenesulfonamides as new dual carbonic anhydrase and VEGFR-2 inhibitors possessing anticancer and pro-apoptotic properties. European journal of medicinal chemistry, 260, 115707.

-

ChemSigma. (n.d.). 103585-71-3 this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Retrieved from [Link]

-

ResearchGate. (n.d.). Indolinone derivatives as promisming anti VEGFR-2 agents targeting tumor angiogenesis : A comprehensive in silico case study. Retrieved from [Link]

- Li, X., Zheng, M., & Sun, H. (2013). Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors. International Journal of Molecular Sciences, 14(7), 13886–13904.

- Zhang, L., Liu, Y., Wang, X., & Zhang, J. (2008). Combined 3D-QSAR modeling and molecular docking study on indolinone derivatives as inhibitors of 3-phosphoinositide-dependent protein kinase-1.

-

Arctom. (n.d.). CAS NO. 103585-71-3 | this compound. Retrieved from [Link]

-

ChemSigma. (n.d.). This compound [103585-71-3]. Retrieved from [Link]

- Sharma, P., & Singh, R. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Journal of Visualized Experiments, (158), e61054.

-

ResearchGate. (n.d.). Combined 3D-QSAR Modeling and Molecular Docking Study on Indolinone Derivatives as Inhibitors of 3-Phosphoinositide-Dependent Protein Kinase-1. Retrieved from [Link]

-

AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from [Link]

- Kumar, S., & Singh, N. (2023). Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. Journal of Biomolecular Structure and Dynamics, 1-15.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Virtual screening for identification of novel potent EGFR inhibitors through Autodock Vina molecular modeling software. Retrieved from [Link]

- dos Santos, J. L., Chelucci, R. C., Chiquetto, R., Chung, M. C., Campos, M. L., & Peccinini, R. G. (2010). Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties. Molecules, 15(11), 8039-8047.

- dos Santos, J. L., Chelucci, R. C., Chiquetto, R., Chung, M. C., Campos, M. L., & Peccinini, R. G. (2010). Synthesis, characterization and pharmacological evaluation of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one: a new anti-inflammatory compound with reduced gastric ulceration properties. Molecules (Basel, Switzerland), 15(11), 8039–8047.

- El-Sayed, M. A., Al-Warhi, T., Al-Ghorbani, M., Nocentini, A., Supuran, C. T., & Abdelgawad, M. A. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1636–1673.

- Zolnowska, B., Sławiński, J., Szafrański, K., & Kawiak, A. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113649.

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Retrieved from [Link]

Sources

- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design of new small molecules derived from indolin-2-one as potent TRKs inhibitors using a computer-aided drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]

- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 14. Protein-Ligand Complex [mdtutorials.com]

- 15. GROMACS Tutorials [mdtutorials.com]

- 16. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Combined 3D-QSAR modeling and molecular docking study on indolinone derivatives as inhibitors of 3-phosphoinositide-dependent protein kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

Introduction: The Significance of the Indolin-2-one Scaffold

An In-Depth Technical Guide to the Structural Elucidation of Halogenated Indolin-2-Ones: A Case Study Approach

Abstract: The indolin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the field of kinase inhibition. The precise substitution pattern on the aromatic ring dictates the molecule's steric and electronic properties, which in turn governs its biological activity and pharmacokinetic profile. This technical guide focuses on the structural analysis of this important class of molecules, with a specific emphasis on 4-Chloro-5-fluoroindolin-2-one. While a public crystal structure for this specific derivative is not available, this guide will provide a comprehensive framework for its structural determination. We will utilize the known crystal structure of a closely related analog, 5-Bromo-4-chloro-1,3-dihydro-2H-indol-2-one, as a foundational case study. This guide will detail the experimental methodologies, interpret the structural data, and discuss the critical role of halogen substituents in dictating crystal packing and intermolecular interactions, offering field-proven insights for researchers in crystallography and drug development.

The indolin-2-one (or oxindole) core is a privileged scaffold in drug discovery. Its rigid, bicyclic structure provides a stable platform for presenting functional groups in a well-defined three-dimensional orientation, making it an ideal starting point for designing enzyme inhibitors. A notable example is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, which features a substituted indolin-2-one core.

The introduction of halogen atoms, such as chlorine, fluorine, and bromine, onto the indolin-2-one ring system is a common strategy in medicinal chemistry to modulate a compound's properties. Halogens can influence:

-

Binding Affinity: Through the formation of halogen bonds, a type of non-covalent interaction where the halogen atom acts as an electrophilic "donor" to a Lewis base.

-